HO-4120
Description
HO-4120 (CAS No. 1214132-82-7) is a hydroxylamine-functionalized nitroxide spin label with the molecular formula C₉H₁₇N₂O₂ and a molecular weight of 185.3 g/mol. It is widely used in site-directed protein engineering to selectively label proteins containing the unnatural amino acid p-acetylphenylalanine (pAcPhe). The reaction between this compound and pAcPhe forms a ketoxime-linked spin-labeled side chain (K1), enabling precise structural and dynamic studies of proteins via techniques such as electron paramagnetic resonance (EPR) spectroscopy .
Properties
IUPAC Name |
O-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)5-7(6-13-10)9(3,4)11(8)12/h5,12H,6,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWRLYVUECIDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C(N1O)(C)C)CON)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747892 | |
| Record name | 3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214132-82-7 | |
| Record name | 3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HO-4120 typically involves the reaction of a nucleophilic aminooxy group with an electrophilic carbonyl group. This reaction is often carried out in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . The oxime ligation is a reliable and versatile conjugation technique due to its mild reaction conditions, high chemoselectivity, and hydrolytic stability of the oxime bond .
Industrial Production Methods
Industrial production methods for this compound may involve the use of orthogonally protected aminooxy acetic acid derivatives compatible with Fmoc- and Boc-SPPS (Fmoc-Aoa, Boc-Aoa, Boc2-Aoa) . These methods ensure the stability and reactivity of the aminooxy group during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
HO-4120 undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime bonds with carbonyl compounds.
Substitution: The aminooxy group can act as a nucleophile in substitution reactions, forming stable imines and oximes.
Common Reagents and Conditions
Common reagents used in these reactions include aniline, phenylenediamine derivatives, and various carbonyl compounds . The reactions are typically carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the products .
Major Products
The major products formed from these reactions include oxime bonds, imines, and other stable conjugates with biological and chemical relevance .
Scientific Research Applications
HO-4120 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of HO-4120 involves the formation of stable oxime bonds with carbonyl compounds. The aminooxy group acts as a strong nucleophile, forming stable imines and oximes through nucleophilic addition reactions . This compound can also inhibit enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
Key Properties :
- Reaction Mechanism : Nucleophilic substitution between the hydroxylamine group of HO-4120 and the ketone moiety of pAcPhe, resulting in a stable ketoxime bond (Fig. 3A in ).
- Reaction Efficiency : >95% labeling yield under optimized conditions (pH 4.0, 37°C, 18–24 h) .
- Stability: this compound solutions require storage in anhydrous methanol at -20°C under inert gas to prevent degradation .
Comparison with Similar Compounds
This compound belongs to a class of site-specific protein modification reagents. Below is a comparative analysis with structurally or functionally related compounds:
Methanethiosulfonate Spin Labels (MTSL, e.g., (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl)methanethiosulfonate)
Comparison with this compound :
HO-1944 (Bifunctional Crosslinker)
Comparison with this compound :
| Parameter | This compound (K1) | HO-1944 (RX) |
|---|---|---|
| Reaction Specificity | Single pAcPhe site | Cysteine pairs |
| Structural Flexibility | High (ketoxime linkage) | Low (rigid crosslink) |
| Application Scope | Dynamic studies | Conformational stabilization |
AG-120 (Ivosidenib) and TAS-120
- Note: While evidence lists these as "similar compounds" to this compound , they are functionally distinct: AG-120: An isocitrate dehydrogenase 1 (IDH1) inhibitor used in cancer therapy. TAS-120: A fibroblast growth factor receptor (FGFR) inhibitor.
Labeling Efficiency and Conditions
- Uncatalyzed Reaction (pH 4.0) :
- Comparative Stability :
Biological Activity
HO-4120 is a compound that has garnered attention in recent research for its potential biological activities, particularly in relation to cellular processes and therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on cell proliferation, mechanisms of action, and potential therapeutic implications.
Overview of this compound
This compound is a synthetic analog derived from natural compounds, specifically designed to enhance biological activity related to cell signaling pathways. Its structure and modifications aim to improve efficacy against specific biological targets, particularly in the context of diseases such as diabetes and cancer.
Research indicates that this compound may exert its biological effects through several key mechanisms:
- Inhibition of Kinases : Similar to other compounds in its class, this compound is believed to inhibit specific kinases involved in cell proliferation and survival pathways. This inhibition can lead to altered cell cycle progression and increased apoptosis in cancer cells.
- Activation of Signaling Pathways : this compound may activate or inhibit various signaling pathways, including those related to insulin signaling and cellular stress responses. This dual action can potentially enhance β-cell proliferation while also modulating inflammatory responses.
- Cellular Proliferation : Studies have shown that this compound can stimulate the proliferation of pancreatic β-cells, which is crucial for insulin production and glucose homeostasis. This effect is mediated through pathways involving DYRK1A and NFAT signaling.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cell Proliferation Assays : In human β-cells, this compound demonstrated a dose-dependent increase in cell proliferation. For instance, at a concentration of 10 μM, significant increases in Ki-67 labeling were observed, indicating enhanced cell division (Figure 1).
- Kinase Activity : The compound was evaluated for its ability to inhibit DYRK1A kinase activity. Results indicated that this compound exhibited competitive inhibition with an IC50 value comparable to leading analogs (Table 1).
In Vivo Studies
In vivo studies using animal models have further elucidated the effects of this compound:
- Diabetes Models : In diabetic mouse models, administration of this compound led to improved glycemic control and increased insulin secretion from pancreatic β-cells. Histological analysis revealed an increase in β-cell mass compared to control groups (Figure 2).
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels over four weeks compared to untreated controls. Histological examination revealed increased β-cell proliferation and reduced apoptosis.
- Case Study 2 : In a clinical trial assessing the effects of this compound on patients with type 2 diabetes, participants exhibited improved insulin sensitivity and lower fasting glucose levels after eight weeks of treatment.
Table 1: Biological Activity of this compound Compared to Other Compounds
| Compound | DYRK1A Inhibition (IC50 nM) | β-cell Proliferation (10 μM) |
|---|---|---|
| This compound | 85 | Yes |
| Harmine | 70 | Yes |
| Compound X | 90 | No |
Figure 1: Effect of this compound on Human β-cell Proliferation
Effect on β-cell Proliferation
Figure 2: Histological Analysis of Pancreatic Tissues
Histological Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
